molecular formula C13H12F4N4O3 B7572962 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea

1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea

Cat. No. B7572962
M. Wt: 348.25 g/mol
InChI Key: DNPNTIVCUPVZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea, also known as TFPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFPU is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological processes. In

Mechanism of Action

1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea works by binding to specific sites on proteins that are involved in protein-protein interactions. By binding to these sites, 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea prevents the proteins from interacting with each other, thereby disrupting the biological processes that rely on these interactions. 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea has been shown to be a highly specific inhibitor, targeting only the proteins that it is designed to bind to.
Biochemical and Physiological Effects:
1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea can inhibit the interaction between various proteins, including transcription factors, enzymes, and signaling molecules. 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea has also been shown to affect cell proliferation and apoptosis, suggesting that it may have potential applications in cancer research. However, more research is needed to fully understand the biochemical and physiological effects of 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea.

Advantages and Limitations for Lab Experiments

1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea has several advantages as a tool for studying protein-protein interactions. It is a highly specific inhibitor, targeting only the proteins that it is designed to bind to. It is also a potent inhibitor, meaning that it can be used at low concentrations to achieve significant effects. However, 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea also has some limitations. It is a relatively complex compound to synthesize, requiring expertise in organic chemistry. It is also relatively expensive, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea. One area of interest is the development of new derivatives of 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea that have improved properties, such as increased potency or specificity. Another area of interest is the use of 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea in drug discovery and development, particularly in the development of new drugs that target specific protein-protein interactions. Finally, there is a need for more research on the biochemical and physiological effects of 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea, particularly in vivo studies that can provide a better understanding of its potential applications in various fields of research.

Synthesis Methods

The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea involves several steps, starting with the reaction of 5-methyl-3-aminooxazole with 2,2,3,3-tetrafluoropropyl 6-bromopyridine-3-carboxylate. This is followed by the reaction of the resulting intermediate with N,N'-diisopropylcarbodiimide and 1,3-bis(dimethylamino)propane to form the final product, 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea. The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea has been widely used in scientific research as a tool for studying protein-protein interactions. It has been shown to inhibit the interaction between various proteins, including transcription factors, enzymes, and signaling molecules. 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea has been used to study the role of protein-protein interactions in various biological processes, including gene expression, cell signaling, and disease progression. 1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea has also been used in drug discovery and development, as it can be used to identify potential drug targets and develop new drugs that target specific protein-protein interactions.

properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N4O3/c1-7-4-9(21-24-7)20-12(22)19-8-2-3-10(18-5-8)23-6-13(16,17)11(14)15/h2-5,11H,6H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPNTIVCUPVZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CN=C(C=C2)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.